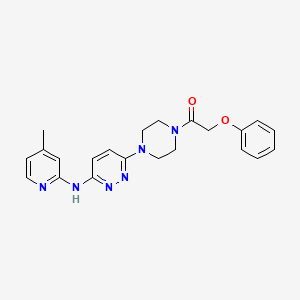

1-(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone

Description

Properties

IUPAC Name |

1-[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-2-phenoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O2/c1-17-9-10-23-20(15-17)24-19-7-8-21(26-25-19)27-11-13-28(14-12-27)22(29)16-30-18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCBRFDJKQLDJCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone typically involves multi-step organic synthesis. The process begins with the preparation of the pyridazinone core, followed by the introduction of the piperazine ring and the phenoxyethanone group. Common synthetic routes include:

Step 1: Synthesis of the pyridazinone core through cyclization reactions involving appropriate precursors.

Step 2: Introduction of the piperazine ring via nucleophilic substitution reactions.

Step 3: Attachment of the phenoxyethanone group through etherification or esterification reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis .

Chemical Reactions Analysis

1-(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.

Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the phenoxyethanone group.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Research indicates that this compound exhibits several biological activities:

1. Enzyme Inhibition

- The compound may inhibit specific enzymes involved in various metabolic pathways. Enzyme inhibition can lead to altered cellular functions, which is crucial for therapeutic interventions.

2. Antimicrobial Activity

- Preliminary studies have shown that related compounds exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli were reported in the range of 20–70 µM, indicating moderate potency compared to standard antibiotics.

3. Anticancer Activity

- In vitro studies suggest that this compound and its derivatives can induce cytotoxic effects against various cancer cell lines. Compounds with similar structures have demonstrated IC50 values in the micromolar range against breast cancer and leukemia cell lines, indicating potential anticancer properties through mechanisms such as apoptosis induction or cell cycle arrest .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of pyridazine derivatives, including the compound of interest:

Study on Antibacterial Activity

- A study assessed the antibacterial efficacy of pyridazine derivatives against multi-drug resistant strains. Results indicated that some derivatives showed comparable or superior activity to conventional antibiotics, highlighting their therapeutic potential in treating resistant infections.

Cytotoxicity Assays

- Cytotoxicity assays performed on various cancer cell lines revealed that certain structural modifications enhanced the anticancer activity of related compounds. These findings underscore the importance of structure-activity relationships in drug design.

Mechanistic Studies

- Research has focused on elucidating the mechanisms by which these compounds exert their biological effects. Understanding their interactions with specific protein targets and pathways involved in cell signaling can guide further development and optimization of these compounds for therapeutic use .

Mechanism of Action

The mechanism of action of 1-(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets and pathways. The compound’s pyridazinone core is known to interact with enzymes and receptors, modulating their activity. The piperazine ring and phenoxyethanone group may enhance its binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The pyridazine core in the target compound contrasts with pyrimidine (w3) or imidazole () scaffolds in analogs. The piperazine ring is a conserved feature across all compounds, critical for interacting with hydrophobic pockets in enzymes or receptors .

Substituent Effects: The 4-methylpyridin-2-ylamino group in the target compound may confer higher selectivity than the methoxypyridin-3-ylmethyl group in Compound 14, as methyl groups reduce metabolic oxidation compared to methoxy substituents . Phenoxyethanone vs. trifluoromethylphenyl (Compound 21): The former may reduce lipophilicity (cLogP ~2.5 vs. ~4.0 for trifluoromethyl analogs), enhancing aqueous solubility .

Pharmacological Implications: Compound 14’s AMPK activation is linked to its trifluoromethylphenyl group, which stabilizes hydrophobic interactions. The target compound’s phenoxyethanone moiety might redirect activity toward GPCRs or tyrosine kinases . The chloro and triazole groups in Compound w3 suggest potency against kinases with polar active sites, whereas the target compound’s methylpyridinyl group could favor interactions with basic residues .

Research Findings and Limitations

- Synthetic Accessibility : The target compound’s synthesis likely follows reductive amination or Buchwald-Hartwig coupling, as seen in analogs (e.g., Compound w3 in ) .

- Data Gaps: No direct bioactivity data for the target compound exists in the provided evidence. Comparisons rely on structural extrapolation from analogs.

- Computational Insights : Molecular docking (using tools like AutoDock) could predict binding modes to kinases (e.g., CDK2) or serotonin receptors, leveraging piperazine’s flexibility and pyridazine’s planar geometry .

Biological Activity

1-(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone, also known by its CAS number 1021259-29-9, is a compound that has garnered interest due to its potential biological activities. This article explores its molecular characteristics, biological mechanisms, and relevant research findings.

Molecular Characteristics

The molecular formula for this compound is with a molecular weight of 404.5 g/mol. The structure consists of a piperazine ring, a phenoxy group, and a pyridazin moiety, which are significant in determining its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1021259-29-9 |

| Molecular Formula | C22H24N6O2 |

| Molecular Weight | 404.5 g/mol |

| Structure | Chemical Structure |

Research indicates that compounds containing piperazine and pyridazin structures often exhibit significant interactions with various biological targets, including enzymes and receptors involved in signaling pathways. The specific compound under consideration has been noted for its potential inhibitory effects on certain kinases and lipoxygenases, which are critical in inflammatory processes.

Anticancer Properties

One notable area of investigation is the compound's anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell proliferation. For instance, derivatives of pyridazine have demonstrated efficacy against various cancer cell lines by disrupting cellular signaling pathways associated with growth and survival .

Neuroprotective Effects

Another promising aspect of this compound is its neuroprotective potential. Research suggests that compounds with similar structural motifs may protect neuronal cells from oxidative stress and excitotoxicity, which are pivotal in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits dose-dependent cytotoxicity against human cancer cell lines. The IC50 values were determined to be in the low micromolar range, indicating significant potency .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to controls. Histological analysis revealed decreased cellular proliferation markers and increased apoptosis in treated groups .

Q & A

Q. How to validate target engagement in cellular models?

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein denaturation shifts (ΔT > 2°C) .

- Western Blotting : Assess downstream phosphorylation (e.g., STAT3 for JAK2 inhibition) at 1–10 µM concentrations .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate conflicting results using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC) and replicate studies in independent labs .

- Thermal Analysis : DSC and TGA determine melting points (e.g., 180–190°C) and decomposition profiles, critical for formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.